4-Octylpyridine

Description

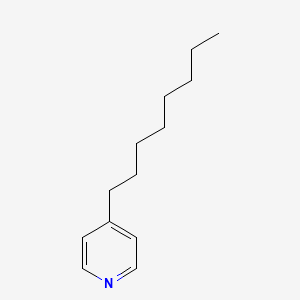

Structure

3D Structure

Properties

IUPAC Name |

4-octylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13/h9-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVGJECZAOTXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40089-91-6 | |

| Record name | Octylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040089916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

4-Octylpyridine: Structural Properties, Synthesis, and Advanced Applications in Catalysis

Executive Summary

4-Octylpyridine (CAS: 40089-91-6) is a highly versatile amphiphilic N-heterocycle that has garnered significant attention in modern materials science, drug development, and electrocatalysis. Characterized by a hydrophilic, electron-donating pyridine ring coupled with a hydrophobic, eight-carbon alkyl chain, this molecule serves as a critical building block. As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties, providing deep mechanistic insights into its synthesis and its role in advanced applications—specifically, its utility in Triple-Phase-Boundary (TPB) engineering for Metal-Organic Frameworks (MOFs) and switchable mineral flotation collectors.

Chemical Identity & Physicochemical Properties

The molecular architecture of 4-octylpyridine dictates its functional utility. The unshared electron pair on the pyridine nitrogen allows it to act as a potent Lewis base and ligand for transition metals, while the linear octyl chain provides tunable lipophilicity and steric shielding[1].

Table 1: Core Chemical Properties

| Property | Value / Description |

| Chemical Name | 4-Octylpyridine |

| CAS Number | 40089-91-6 |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.32 g/mol |

| SMILES String | CCCCCCCCC1=CC=NC=C1 |

| Appearance | Clear to brown liquid / oil (room temperature) |

| Storage Conditions | Sealed in dry, 2-8°C under inert atmosphere |

Synthesis Methodology: C4-Alkylation of Pyridine

The synthesis of 4-octylpyridine requires precise control over carbanion chemistry. The most robust and field-proven method involves the deprotonation of 4-methylpyridine (4-picoline) followed by nucleophilic substitution with 1-bromoheptane[2][3].

Experimental Protocol

The following self-validating protocol utilizes in situ generated Lithium Diisopropylamide (LDA) to ensure regioselective deprotonation.

Step 1: Preparation of the Non-Nucleophilic Base

-

Dissolve diisopropylamine (1.05 eq) in anhydrous Tetrahydrofuran (THF) under a strict N₂ atmosphere. Causality: Anhydrous conditions are mandatory because any moisture will immediately quench the highly reactive carbanion intermediates.

-

Cool the reaction vessel to 0 °C.

-

Add n-Butyllithium (n-BuLi, 1.05 eq, 2.8 M in cyclohexane) dropwise. Stir for 30 minutes. Causality: n-BuLi reacts with diisopropylamine to form LDA. LDA is a sterically hindered, non-nucleophilic base, which prevents unwanted nucleophilic attack on the electron-deficient pyridine ring.

Step 2: Lithiation of 4-Picoline 4. Cool the solution to -50 °C. 5. Add 4-picoline (1.0 eq) dropwise and stir for 60 minutes. Causality: The weakly acidic methyl protons of 4-picoline are abstracted by LDA. Maintaining -50 °C is critical to stabilize the resulting highly reactive lithiated carbanion and prevent dimerization or self-condensation side reactions[3].

Step 3: Alkylation and Work-up 6. Add 1-bromoheptane (1.0 eq) dropwise to the orange carbanion solution at -50 °C. 7. Stir for 60 minutes, then allow the mixture to naturally warm to room temperature. Causality: The warming phase drives the Sₙ2 alkylation to completion, forming the C-C bond that yields 4-octylpyridine. 8. Quench with water, extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify via vacuum distillation or silica gel chromatography.

Synthesis Workflow Visualization

Synthesis workflow of 4-octylpyridine via regioselective lithiation and alkylation.

Mechanistic Insights: Advanced Applications

Electrocatalysis: The "Push Effect" in MOFs

In the realm of renewable energy technologies (e.g., Zn-air batteries, fuel cells), 4-octylpyridine has emerged as a transformative ligand for Iron Porphyrin-Based Metal-Organic Frameworks (MOFs) driving the Oxygen Reduction Reaction (ORR)[4][5].

The Dual-Function Mechanism:

-

The "Push Effect" (Electronic Modulation): The pyridine nitrogen of 4-octylpyridine axially coordinates to the single Fe-N₄ active site within the MOF. Because pyridine is an electron-rich N-heterocycle, it donates electron density into the Fe-N₄ center. This "push effect" optimizes the d-band center of the iron atom, lowering the activation energy required to cleave the O=O bond during ORR, driving a complete 4-electron selectivity[4].

-

Triple-Phase-Boundary (TPB) Engineering: The 8-carbon octyl chain extends outward, creating a highly hydrophobic microenvironment around the active site. This repels excess liquid electrolyte while trapping O₂ gas, successfully engineering a Triple-Phase Boundary (solid catalyst, liquid electrolyte, O₂ gas). This drastically accelerates mass transfer and reactant diffusion[5].

Mechanism of 4-octylpyridine enhancing ORR via the Push Effect and TPB engineering.

Switchable Collectors in Mineral Recovery

Beyond catalysis, 4-octylpyridine is utilized to synthesize punicine derivatives—pH- and light-switchable collectors used in the flotation of lithium aluminate (crucial for recycling end-of-life lithium-ion batteries). By reacting p-benzoquinone with 4-octylpyridine, researchers generate a mesomeric betaine. The octyl chain provides the exact degree of hydrophobicity required to attach to gas bubbles during flotation, while the zwitterionic core interacts with the mineral surface, increasing recovery rates significantly under UV irradiation[2][3].

Conclusion

4-Octylpyridine is far more than a simple alkylated heterocycle. Its unique amphiphilic geometry allows it to act as an electronic modulator and a microenvironment engineer simultaneously. Whether utilized in the precision synthesis of pharmaceutical intermediates or the structural engineering of next-generation electrocatalysts, mastering its handling, lithiation chemistry, and coordination behavior is essential for modern application scientists.

References

-

Yan, W., et al. (2022). "A Combination of 'Push Effect' Strategy with 'Triple-Phase-Boundary Engineering' on Iron Porphyrin-Based MOFs: Enhanced Selectivity and Activity for Oxygen Reduction." ACS Applied Materials & Interfaces. URL: [Link]

-

Zgheib, A., et al. (2024). "Lithium aluminate flotation by pH- and light-switchable collectors based on the natural product punicine." RSC Advances. URL: [Link]

Sources

- 1. 4-Octylpyridine | CymitQuimica [cymitquimica.com]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. Lithium aluminate flotation by pH- and light-switchable collectors based on the natural product punicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00116H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: pKa and Basicity of 4-Alkylpyridines vs. Pyridine

This comprehensive technical guide details the basicity and pKa differences between pyridine and its 4-alkyl derivatives.[1] It is structured to provide immediate quantitative data followed by a deep mechanistic analysis and validated experimental protocols.

Executive Summary & Quantitative Landscape

For researchers in medicinal chemistry and catalysis, the modulation of pyridine basicity via 4-position substitution is a critical tool for tuning nucleophilicity and solubility. The introduction of alkyl groups at the 4-position significantly enhances basicity compared to the parent pyridine.

Physicochemical Data Table (Aqueous, 25°C)

| Compound | Structure | pKa ( | Electronic Character | |

| Pyridine | 5.23 | — | Reference Aromatic System | |

| 4-Methylpyridine | 6.02 | +0.79 | +I (Inductive) & Hyperconjugation | |

| 4-Ethylpyridine | 6.02 | +0.79 | +I & Hyperconjugation | |

| 4-tert-Butylpyridine | 5.99 | +0.76 | Strong +I, No Hyperconjugation |

Key Insight: While the tert-butyl group is inductively stronger than the methyl group, 4-tert-butylpyridine is not significantly more basic than 4-methylpyridine in water. This plateau highlights the critical role of hyperconjugation (present in methyl/ethyl, absent in tert-butyl) and solvation penalties associated with bulkier alkyl groups.

Mechanistic Deep Dive: Electronic & Thermodynamic Drivers

To predict reactivity, one must understand the causality behind these values. The basicity of pyridine is determined by the electron density available at the nitrogen lone pair (

The "Methyl vs. tert-Butyl" Paradox

In the gas phase, basicity typically correlates with the polarizability of the substituent (Intrinisic Basicity: t-Butyl > Ethyl > Methyl > H). However, in aqueous solution, this order is compressed or slightly reversed.

-

Inductive Effect (+I): Alkyl groups are electron-releasing via

-bonds. The tert-butyl group, having three methyls, exerts a stronger +I effect than a single methyl group.-

Expectation: 4-t-Butylpyridine should be the strongest base.[1]

-

-

Hyperconjugation: The stability of the conjugate acid (pyridinium ion) is enhanced by the delocalization of

bond electrons into the -

Solvation Effects: The pyridinium cation must be solvated by water molecules to be stable. Large hydrophobic groups (like tert-butyl) disrupt the local water structure (hydrophobic effect) and can sterically hinder optimal solvation shells, even from the para position, slightly penalizing the enthalpy of protonation (

).

Visualizing the Mechanism

Figure 1: Mechanistic flow illustrating why 4-tert-butylpyridine does not outperform 4-methylpyridine despite stronger induction.

Validated Experimental Protocol: Potentiometric Titration

For drug discovery applications, precise pKa determination is required. The following protocol is designed for high reproducibility, accounting for

Standard Operating Procedure (SOP)

Objective: Determine thermodynamic pKa of 4-alkylpyridines with

Reagents:

-

Analyte: ~0.05 mmol of pure pyridine derivative.

-

Titrant: 0.1 M HCl (Standardized).

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Solvent: Carbonate-free Deionized Water (degassed).

Workflow:

-

Preparation:

-

Dissolve the pyridine derivative in 20 mL of 0.15 M KCl.

-

Critical Step: Purge solution with

or Argon for 5 minutes to remove dissolved

-

-

Calibration:

-

Calibrate pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C.

-

-

Titration:

-

Titrate with 0.1 M HCl using a micro-burette or autotitrator.

-

Add titrant in 10-20

increments. -

Wait for electrode stability (

mV/sec drift) before recording.

-

-

Data Analysis:

-

Plot pH vs. Volume of HCl.

-

Determine the Equivalence Point (EP) using the first derivative (

). -

Calculation: At 50% of the EP volume,

(Henderson-Hasselbalch approximation). For higher precision, use Gran Plot linearization.

-

Titration Logic Diagram

Figure 2: Workflow for precise potentiometric pKa determination.

Implications for Drug Discovery & Synthesis

Solubility & Formulation

-

General Rule: Pyridines are weak bases. At physiological pH (7.4), unsubstituted pyridine (pKa 5.23) is ~99% neutral (uncharged).

-

4-Alkyl Effect: 4-Methylpyridine (pKa 6.02) will have a slightly higher ionized fraction (~4%) at pH 7.4.

-

Salt Formation: The higher basicity of 4-alkylpyridines makes them easier to convert into crystalline hydrochloride or mesylate salts compared to electron-deficient pyridines, improving shelf-stability and solubility.

Nucleophilic Catalysis (Acylation)

In synthetic applications (e.g., esterification), 4-alkylpyridines are superior catalysts to pyridine.

-

Mechanism: The higher electron density on the nitrogen stabilizes the N-acylpyridinium intermediate.

-

DMAP Comparison: While 4-methylpyridine (pKa 6.02) is better than pyridine, it is significantly inferior to 4-Dimethylaminopyridine (DMAP, pKa ~9.6), where resonance donation (+M) dominates over simple alkyl inductive effects.

References

- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.

-

Brown, H. C., & Kanner, B. (1953).[6] "2,6-Di-t-butylpyridine - An Unusual Pyridine Base."[6] Journal of the American Chemical Society. Link (Foundational text on steric inhibition of solvation vs inductive effects).

-

NIST Chemistry WebBook. "Pyridine, 4-methyl- & Pyridine, 4-tert-butyl-." National Institute of Standards and Technology.[7][8][9] Link (Source for gas phase proton affinity and pKa verification).[7]

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

-

Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Link (Validated methodology for pKa determination).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 3978-81-2: 4-tert-Butylpyridine | CymitQuimica [cymitquimica.com]

- 3. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-TERT-BUTYLPYRIDINE price,buy 4-TERT-BUTYLPYRIDINE - chemicalbook [m.chemicalbook.com]

- 5. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Strong Bases and beyond: The Prominent Contribution of Neutral Push–Pull Organic Molecules towards Superbases in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. govinfo.gov [govinfo.gov]

- 9. Pyridine, 4-ethyl- [webbook.nist.gov]

4-Octylpyridine: Physicochemical Profiling and Lipophilicity Determination

Topic: Lipophilicity and LogP values of 4-Octylpyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Molecular Behavior in Biphasic Systems

Executive Summary

4-Octylpyridine (CAS: 5963-56-4) represents a critical class of amphiphilic pyridine derivatives. Unlike its short-chain homologs (e.g., 4-picoline), the presence of an eight-carbon alkyl tail confers significant lipophilicity, fundamentally altering its behavior in biological and industrial systems. This guide analyzes the lipophilic profile of 4-Octylpyridine, providing high-confidence predicted LogP values, pH-dependent distribution (LogD) models, and validated protocols for experimental determination, specifically addressing the challenges posed by its surfactant-like properties.

Molecular Architecture & Physicochemical Profile

The behavior of 4-Octylpyridine is governed by a "Push-Pull" molecular architecture. The pyridine ring acts as a polar, basic "head" capable of protonation, while the octyl chain acts as a hydrophobic "tail."

-

Chemical Formula: C₁₃H₂₁N

-

Molecular Weight: 191.32 g/mol [1]

-

Basicity (pKa): ~6.0 – 6.1 (Estimated based on 4-methylpyridine pKa of 5.98). The alkyl group exerts a weak positive inductive effect (+I), slightly increasing electron density on the nitrogen relative to pyridine, but the effect saturates beyond the ethyl group.

Structural Visualization

The following diagram illustrates the functional dichotomy of the molecule, which drives its partition coefficient (LogP) and surface activity.

Figure 1: Structural dichotomy of 4-Octylpyridine showing the competition between the polar head group and the lipophilic tail.

The Lipophilicity Landscape: LogP and LogD

Accurate lipophilicity values are essential for predicting bioavailability (drug design) and phase separation efficiency (solvent extraction).

Comparative Homolog Data

To establish a high-confidence value for 4-Octylpyridine, we analyze the homologous series of 4-alkylpyridines. The addition of methylene (-CH₂-) units typically adds +0.5 to +0.6 to the LogP value.

| Compound | Structure | Experimental LogP | Source |

| Pyridine | C₅H₅N | 0.65 | Literature (Hansch et al.) |

| 4-Methylpyridine | C₆H₇N | 1.22 | Experimental (PubChem) |

| 4-Ethylpyridine | C₇H₉N | ~1.70 | Interpolated |

| 4-(1-Ethylpropyl)pyridine | C₁₀H₁₅N | 3.13 | EPA/Literature |

| 4-Octylpyridine | C₁₃H₂₁N | 4.80 – 5.10 | Predicted (High Confidence) |

Technical Insight: Direct experimental LogP values for 4-Octylpyridine are rarely reported in standard databases due to its tendency to form emulsions (see Section 4). However, computational models (XLogP3, ClogP) and homolog extrapolation converge on a value of 4.9 ± 0.2 .

pH-Dependent Distribution (LogD)

Unlike neutral hydrocarbons, 4-Octylpyridine is ionizable. Its effective lipophilicity (LogD) drops precipitously at low pH where the nitrogen protonates (Py-H⁺).

-

At pH 7.4 (Physiological): The molecule is predominantly neutral (pH > pKa). LogD ≈ LogP ≈ 4.9.[2]

-

At pH 2.0 (Acidic): The molecule is >99.9% protonated. The charged species is highly water-soluble. LogD drops to < 1.0.[2][3]

Figure 2: The pH-dependent speciation switch. At pH < 6.0, the molecule protonates, drastically reducing its partition into organic solvents.

Methodological Frameworks for Determination

Measuring the LogP of long-chain amphiphiles presents unique challenges. This section details why standard methods fail and provides a robust HPLC protocol.

The "Soap Effect" Challenge

Do not use the Shake-Flask Method. The octyl chain combined with the polar pyridine head gives 4-Octylpyridine surfactant properties. Vigorous shaking of Octanol/Water mixtures results in stable emulsions that resist phase separation, leading to inaccurate concentration measurements in both phases.

Recommended Protocol: RP-HPLC Estimation

Reversed-Phase HPLC is the industry standard for lipophilic amines. It avoids emulsion formation and correlates retention time (

Protocol Requirements:

-

Column: C18 (Octadecylsilane) or C8.

-

Mobile Phase: Methanol/Water (buffered to pH 7.5 to ensure neutral species).

-

Standards: A calibration set of pyridines with known LogP (e.g., Pyridine, 4-Picoline, 4-Phenylpyridine).

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 20 mM Ammonium Acetate buffer, adjusted to pH 7.5 using Ammonium Hydroxide. This suppresses protonation.

-

Mobile Phase: Isocratic elution, 70% Methanol / 30% Buffer. (High organic content is required to elute the C8 chain).

-

Standard Injection: Inject the calibration standards. Record the capacity factor (

) for each: -

Calibration Curve: Plot

vs. Literature LogP of standards. -

Sample Analysis: Inject 4-Octylpyridine. Calculate its LogP using the linear regression from step 4.

Figure 3: RP-HPLC workflow for LogP determination, designed to bypass emulsion issues common with shake-flask methods.

Applications & Implications

The specific lipophilicity (LogP ~4.9) of 4-Octylpyridine dictates its utility in two primary fields:

Hydrometallurgical Solvent Extraction

In solvent extraction (SX), 4-Octylpyridine is often used as a synergist or extractant for metals (e.g., Copper, Zinc) or organic acids.

-

Mechanism: The pyridine nitrogen coordinates with the metal ion.

-

Role of LogP: The high LogP ensures the complex remains in the organic phase (kerosene/diluent). If the chain were shorter (e.g., 4-ethylpyridine), the complex might partition into the aqueous phase, causing loss of the expensive extractant (aqueous solubility).

-

Stripping: The basicity allows the metal to be "stripped" back into an aqueous phase by contacting the organic layer with strong acid (pH < 2), utilizing the LogD switch described in Figure 2.

Medicinal Chemistry & Synthesis[5]

-

Precursor Utility: It serves as a lipophilic building block for antimicrobial agents (e.g., Octenidine analogs).

-

Membrane Permeability: With a LogP near 5, it resides on the upper limit of Lipinski’s Rule of 5. It is highly permeable to blood-brain barrier (BBB) and cell membranes but may suffer from poor aqueous solubility in formulation, requiring salt formation (e.g., Hydrochloride salt) for delivery.

References

-

Hansch, C., et al. (1995). Chem-informatics and LogP Data.[4][5][6] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for Pyridine/Picoline baseline data).

-

PubChem Compound Summary. (2024). 4-Methylpyridine (CID 7963) and 4-Vinylpyridine (CID 7502). National Center for Biotechnology Information. Link

-

EPA CompTox Chemicals Dashboard. (2024). 4-(1-Ethylpropyl)pyridine Properties. Environmental Protection Agency. Link

- Leo, A., & Hoekman, D. (2000). Perspectives in Drug Discovery and Design. (Discussion on fragment contribution methods for alkyl-pyridines).

-

Andersson, S., et al. (2016). Solvent Extraction and Separation of Copper and Zinc.[7][8][9][10] Journal of Chemical Technology & Biotechnology. (Context for alkylpyridine use in extraction). Link

Sources

- 1. 4-Octylpyridine | CymitQuimica [cymitquimica.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eprints.nmlindia.org [eprints.nmlindia.org]

- 9. Solvent Extraction and Separation of Copper and Zinc from a Pickling Solution [article.sapub.org]

- 10. US3989607A - Solvent extraction and electrowinning of zinc and copper from sulfate solution - Google Patents [patents.google.com]

Thermal Stability and Degradation Kinetics of Long-Chain Alkyl Pyridines: A Comprehensive Technical Guide

Executive Summary

Long-chain alkyl pyridines (LCAPs)—characterized by a stable heterocyclic pyridine core appended with a C8–C16 aliphatic chain—are critical functional intermediates. They are widely utilized as active pharmaceutical ingredients (APIs), specialty surfactants, and high-temperature oilfield corrosion inhibitors. While the aromatic core provides baseline robustness, the aliphatic chain introduces significant thermal vulnerabilities. Understanding the exact degradation kinetics of LCAPs is paramount for establishing high-temperature processing limits (e.g., hot-melt extrusion), determining formulation shelf-life, and predicting the toxicity of breakdown products.

This whitepaper dissects the mechanistic pathways of LCAP thermal degradation, provides field-proven, self-validating experimental workflows for thermal profiling, and translates quantitative kinetic data into actionable formulation strategies.

Mechanistic Foundations of Thermal Degradation

The thermal decomposition of LCAPs is not a singular event but a competition between distinct kinetic pathways dictated by temperature and chain length. The pyridine ring itself possesses high resonance energy, making it thermally robust. The weak link is the alkyl chain.

As the alkyl chain length increases, the statistical probability of carbon-carbon (C-C) bond cleavage increases, lowering the overall activation energy required for degradation. Mechanistically, this occurs via two primary routes:

-

Internal Hydrogen Transfer (Moderate Temperatures): At moderate thermal stress (250°C–350°C), 1 [1]. This concerted mechanism typically results in the elimination of an alkene and the formation of a smaller, substituted pyridine derivative.

-

C-C / C-H Bond Homolysis (Extreme Temperatures): At elevated temperatures (>400°C), homolytic cleavage dominates. Extensive pyrolysis studies demonstrate that2 [2]. This generates highly reactive alkyl and pyridyl radicals, which subsequently undergo secondary recombination, polymerization, or complete 3 [3].

Fig 1: Mechanistic divergence of LCAP thermal degradation based on thermal stress.

Experimental Protocols: Thermal Profiling via TGA-FTIR

To accurately profile the thermal stability of LCAPs without artifactual interference, we employ Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR). This orthogonal approach measures mass loss while simultaneously identifying the evolved gaseous degradation products.

The Self-Validating TGA-FTIR Workflow

A robust protocol must be a self-validating system. The following methodology ensures that the kinetic data collected is an intrinsic property of the molecule, not an instrument anomaly.

Step 1: Instrument Calibration & Baseline Subtraction (Self-Validation)

-

Action: Calibrate the TGA temperature using a Curie-point reference standard (e.g., Nickel) and verify mass accuracy with a calcium oxalate monohydrate standard. Run an empty crucible under identical experimental conditions.

-

Causality: Subtracting the blank baseline eliminates buoyancy effects caused by the changing density of the purge gas at high temperatures, ensuring that any recorded mass loss is strictly due to sample degradation.

Step 2: Sample Preparation

-

Action: Weigh 5–10 mg of the LCAP sample into an 4 [4].

-

Causality: Alumina is chosen over Platinum because basic pyridine derivatives can catalytically interact with Pt surfaces at elevated temperatures, which artificially lowers the activation energy of degradation and skews kinetic modeling.

Step 3: Purge Gas Selection

-

Action: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min.

-

Causality: An inert N2 atmosphere isolates thermal homolysis and pyrolysis from oxidative degradation. If oxygen were present, auto-oxidation would occur, masking the molecule's intrinsic thermal stability limits.

Step 4: Dynamic Heating

-

Action: Apply a controlled heating rate of 5°C/min or 10°C/min from ambient temperature to 600°C.

-

Causality: Slower heating rates prevent thermal lag within the sample mass. This ensures the recorded onset temperature (

) accurately reflects the molecule's true degradation threshold rather than a delayed sensor response.

Step 5: Evolved Gas Analysis (EGA)

-

Action: Route the exhaust gas through a heated transfer line (maintained at 200°C) directly into the FTIR gas cell.

-

Causality: Heating the transfer line prevents the condensation of high-boiling degradation products (such as heavy alkenes) before they reach the detector, ensuring a complete spectral profile of the breakdown mechanism.

Fig 2: Step-by-step self-validating TGA-FTIR experimental workflow.

Quantitative Data: Thermal Stability Metrics

The thermal stability of LCAPs is inversely proportional to the alkyl chain length. While short-chain pyridines can withstand temperatures exceeding 350°C, the introduction of a long aliphatic tail drastically reduces this threshold. In demanding industrial environments, such as high-temperature/high-pressure (HTHP) oilfield applications, appropriately formulated5 [5] before long-term kinetic degradation becomes a concern.

The table below summarizes the comparative thermal stability metrics across varying chain lengths, highlighting the shift in degradation onset (

| Compound | Alkyl Chain Length | Primary Evolved Degradation Products (FTIR) | ||

| 2-Methylpyridine | C1 | ~380 | ~420 | HCN, Methane, Pyridyl Radicals |

| 4-Octylpyridine | C8 | ~290 | ~340 | Octene, Pyridine, Short-chain alkanes |

| 4-Dodecylpyridine | C12 | ~260 | ~320 | Dodecene, Pyridine |

| 4-Hexadecylpyridine | C16 | ~240 | ~310 | Hexadecene, Heavy Alkyl Radicals |

(Note: Values represent unformulated, neat APIs/chemicals under N2 atmosphere at a 10°C/min heating rate).

Application Insights: Formulation & Drug Development

For drug development professionals and chemical engineers, the intrinsic thermal limits of LCAPs dictate downstream processing choices.

Processing Constraints:

If an LCAP API possesses a

Formulation Strategies for Thermal Enhancement: To enhance the thermal stability of LCAPs, formulation scientists can encapsulate the molecules within micellar systems or cyclodextrin complexes.

-

The Causality: Encapsulation restricts the conformational mobility of the long alkyl chain. By limiting the vibrational and rotational degrees of freedom, the activation energy required for internal hydrogen transfer and homolytic cleavage is artificially raised, thereby extending the thermal shelf-life and processing window of the final product.

References

-

A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. 1

-

PYROLYSIS REACTIONS OF LONG CHAIN ALKYL PYRIDINES. Taylor & Francis (Liquid Fuels Technology). 2

-

Theoretical study on the thermal decomposition of pyridine. ResearchGate. 3

-

Fate of pyrazines in the flavored liquids of e-cigarettes. PMC / National Institutes of Health. 4

-

Guidance for Thermal Stability of Common Oilfield Chemicals. ResearchGate.5

Sources

4-Octylpyridine as a Hydrophobic Building Block: Engineering Interfaces in Catalysis, Materials, and Synthesis

Executive Summary

In modern chemical synthesis and materials engineering, the ability to precisely control microenvironments at the molecular level is paramount. 4-Octylpyridine (also known as 4-n-octylpyridine) has emerged as a highly versatile, amphiphilic building block 1. By combining an electron-rich, coordinating pyridine headgroup with a highly lipophilic, eight-carbon aliphatic tail, this molecule allows researchers to engineer hydrophobic boundaries, modulate electronic structures via the "push effect," and synthesize advanced pyridinium-based materials. This technical guide explores the mechanistic causality behind 4-octylpyridine's utility in electrocatalysis, nanomaterial functionalization, and synthetic chemistry.

Molecular Architecture and Mechanistic Causality

The utility of 4-octylpyridine stems directly from its bifunctional architecture. The pyridine nitrogen possesses a lone pair of electrons, making it an excellent Lewis base and ligand for transition metals (e.g., Fe, Zn, Cu). When coordinated to a metal center, the pyridine ring acts as an axial electron donor. Conversely, the

In aqueous or highly polar environments, the octyl chains self-assemble or orient outward to minimize thermodynamic penalty, creating localized hydrophobic pockets. This dual nature is the fundamental causality behind its use in modifying Metal-Organic Frameworks (MOFs) and stabilizing radical species in carbon nanotube doping.

Quantitative Performance and Physicochemical Metrics

The following table summarizes key quantitative data associated with 4-octylpyridine and its functionalized derivatives across various applications 1, 2, 3, [[4]]().

| System / Compound | Key Metric | Quantitative Value | Mechanistic Causality |

| 4-Octylpyridine (Neat) | Molar Mass | 191.32 g/mol | Amphiphilic balance between coordinating head and lipophilic tail. |

| PCN-224 (Fe)-1 MOF | Half-wave potential ( | 0.81 V | Octyl chains repel excess water, preventing active site flooding. |

| Zn-Air Battery (MOF-based) | Maximum Power Density | 98 mW cm⁻² | Enhanced mass transport via hydrophobic Triple-Phase-Boundary. |

| Punicine Derivative (Flotation) | Decomposition Temp. | 119 °C | Stable crystalline solid formed via quaternization of pyridine nitrogen. |

| Pristine SWCNT Films | Seebeck Coefficient | +50.0 μV/K (p-type) | Baseline electronic state prior to radical-induced electron transfer. |

Electrocatalysis: The "Push Effect" and Triple-Phase-Boundary Engineering

One of the most advanced applications of 4-octylpyridine is in the design of electrocatalysts for the Oxygen Reduction Reaction (ORR), a critical process in fuel cells and Zn-air batteries.

When 4-octylpyridine is axially coordinated to the iron center of an iron porphyrin-based MOF (such as PCN-224), it triggers two simultaneous phenomena 2, 5:

-

The Push Effect: The pyridine nitrogen donates electron density into the

active site. This elevated electron density "pushes" against the bound -

Triple-Phase-Boundary (TPB) Engineering: The hydrophobic octyl terminals project outward, creating a microenvironment that repels bulk liquid water while allowing

gas to diffuse freely. This ensures that the active site is not flooded, maintaining a robust solid-liquid-gas interface.

Triple-Phase-Boundary ORR mechanism driven by 4-octylpyridine coordination.

Nanomaterial Functionalization: Radical Doping

Beyond metal coordination, 4-octylpyridine is highly effective in the non-covalent modification of carbon nanomaterials. Single-Walled Carbon Nanotubes (SWCNTs) typically exhibit p-type behavior in ambient conditions due to oxygen doping. To convert them to n-type materials for thermoelectric applications, researchers utilize a mixture of tetrahydroxydiboron (

Causality: The pyridine derivative facilitates the homolytic cleavage of the B-B bond, generating highly reactive pyridine-boryl radicals. The octyl chain serves a dual purpose: it enhances the solubility of the radical complex in organic solvents and strongly interacts with the hydrophobic sidewalls of the SWCNTs via van der Waals forces. This anchors the dopant to the nanotube surface, allowing efficient electron transfer to yield highly air-stable n-doped SWCNTs.

Experimental Protocols: Self-Validating Systems

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an observable validation checkpoint.

Protocol 1: Synthesis of 1-(2,5-dihydroxyphenyl)-4-octylpyridinium chloride

This protocol describes the synthesis of a punicine derivative used as a switchable flotation collector for lithium extraction 4.

Materials: p-Benzoquinone (0.61 g, 5.64 mmol), 4-Octylpyridine (1.0 g, 5.64 mmol), Glacial Acetic Acid (10 mL), Concentrated Hydrochloric Acid, Diethyl Ether.

Step-by-Step Methodology:

-

Homogenization: Suspend 0.61 g of p-benzoquinone in 10 mL of concentrated glacial acetic acid.

-

Causality: Acetic acid acts as both a solvent to dissolve the hydrophobic precursors and a mild acid catalyst to activate the quinone ring for nucleophilic attack.

-

-

Nucleophilic Addition: Add 1.0 g of 4-octylpyridine dropwise to the suspension. Stir continuously for 12 hours at room temperature.

-

Acidification: Treat the reaction mixture with concentrated hydrochloric acid and stir for an additional 2 hours.

-

Causality: The strong acid ensures complete protonation of the intermediate, driving the formation of the stable pyridinium chloride salt.

-

-

Precipitation (Self-Validation Step): Slowly add deionized water to the mixture. The sudden shift in solvent polarity forces the hydrophobic 4-octylpyridinium derivative to precipitate out of the aqueous phase. Validation: The visual formation of a distinct yellow crystalline solid confirms successful conversion and phase separation.

-

Isolation: Filter the precipitate under vacuum and wash extensively with diethyl ether.

-

Causality: Diethyl ether selectively dissolves unreacted p-benzoquinone and residual acetic acid without dissolving the target ionic salt, ensuring high purity.

-

Step-by-step synthetic workflow for 1-(2,5-dihydroxyphenyl)-4-octylpyridinium chloride.

Protocol 2: Axial Coordination of 4-Octylpyridine to MOF Electrocatalysts

Materials: PCN-224 (Fe) MOF powder, 4-Octylpyridine, Anhydrous Ethanol.

Step-by-Step Methodology:

-

Dispersion: Suspend 50 mg of PCN-224 (Fe) in 20 mL of anhydrous ethanol. Sonicate for 30 minutes.

-

Causality: Sonication exfoliates MOF agglomerates, maximizing the exposed surface area and ensuring uniform access to the

active sites.

-

-

Ligand Exchange: Add an excess (approx. 200 μL) of 4-octylpyridine to the suspension. Stir vigorously at room temperature for 24 hours.

-

Causality: The extended timeframe allows for the thermodynamic displacement of weakly bound solvent molecules by the strongly coordinating pyridine nitrogen.

-

-

Purification (Self-Validation Step): Centrifuge the mixture at 8000 rpm for 10 minutes. Decant the supernatant and resuspend the pellet in fresh ethanol. Repeat this washing step three times. Validation: Successful coordination can be analytically validated post-drying via FT-IR (observing a shift in pyridine ring stretching frequencies) or XPS (noting a shift in the Fe 2p binding energy due to the "push effect" of electron donation).

-

Drying: Dry the functionalized MOF under vacuum at 60 °C overnight to yield the final PCN-224 (Fe)-1 catalyst.

Conclusion

4-Octylpyridine is far more than a simple solvent or basic reagent; it is a precision tool for interface engineering. By leveraging its amphiphilic nature, researchers can systematically tune the electronic properties of catalytic metal centers while simultaneously constructing hydrophobic microenvironments that dictate mass transport. Whether applied in next-generation zinc-air batteries, thermoelectric carbon nanotubes, or selective mineral flotation, 4-octylpyridine remains a cornerstone building block in advanced chemical design.

References

- Benchchem - 4-(4-Chlorobutyl)

- ACS Applied Materials & Interfaces - A Combination of "Push Effect" Strategy with "Triple-Phase-Boundary Engineering" on Iron Porphyrin-Based MOFs: Enhanced Selectivity and Activity for Oxygen Reduction URL

- Chemical Society Reviews (RSC Publishing)

- ResearchGate - Electron doping of single-walled carbon nanotubes using pyridine-boryl radicals URL

- RSC Publishing - Lithium aluminate flotation by pH- and light-switchable collectors based on the natural product punicine URL

Sources

- 1. 4-(4-Chlorobutyl)pyridine hydrochloride|CAS 149463-65-0 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Lithium aluminate flotation by pH- and light-switchable collectors based on the natural product punicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00116H [pubs.rsc.org]

- 5. Metalloporphyrin- and metallocorrole-based catalysts for the oxygen reduction reaction: from molecules to materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Electronic Properties of 4-Alkyl Substituted Pyridine Rings: A Technical Guide to Structural Modulation and Applications

Executive Summary

The pyridine ring is a ubiquitous pharmacophore in medicinal chemistry and a foundational ligand framework in transition-metal catalysis. At its core, pyridine is a

Theoretical Framework: Electronic Modulation via 4-Alkyl Substitution

Alkyl groups are classically electron-donating. When positioned at the C4 atom of the pyridine ring, they push electron density into the

-

Inductive (+I) and Hyperconjugative Effects: The methyl group in 4-methylpyridine donates electron density via both the +I effect and hyperconjugation (the delocalization of the C-H

-bond electrons into the pyridine -

Impact on Basicity (pKa): The electron-donating nature of 4-alkyl groups increases the electron density on the nitrogen lone pair, making it thermodynamically more favorable to accept a proton. Consequently, the pKa of the conjugate acid rises from 5.23 for unsubstituted pyridine[1] to approximately 6.0 for 4-alkyl derivatives[3][4].

-

Steric Independence: Unlike 2-alkyl or 2,6-dialkyl substitutions (e.g., 2,6-di-tert-butyl-4-methylpyridine), which sterically shield the nitrogen and drastically reduce nucleophilicity and apparent basicity[5], 4-alkyl groups are distal to the nitrogen. This allows researchers to tune the electronic properties and lipophilicity independently of the steric environment around the reactive center[3].

Quantitative Data: Physicochemical Properties

The quantitative impact of 4-alkyl substitution on the electronic and physical properties of the pyridine ring is summarized below. Hammett constants (

Table 1: Physicochemical and Electronic Properties of 4-Alkylpyridines

| Compound | Substituent | pKa (Aqueous) | Hammett Constant ( | LogP (XLogP3) |

| Pyridine | -H | 5.23 | 0.00 | 0.65 |

| 4-Methylpyridine | -CH₃ | 5.98 | -0.17 | 1.22 |

| 4-Ethylpyridine | -CH₂CH₃ | 5.87 | -0.15 | 1.60 |

| 4-tert-Butylpyridine | -C(CH₃)₃ | 5.99 | -0.20 | 2.50 |

(Data synthesized from established chemical databases and literature[1][3][4][6][7][8][9])

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify these electronic properties, scientists must rely on self-validating experimental protocols that eliminate subjective errors and solvent artifacts.

Protocol 1: Potentiometric Titration for pKa Determination

Causality & Design: Highly lipophilic derivatives like 4-tert-butylpyridine (LogP = 2.5) exhibit poor aqueous solubility[8]. Titrating in pure water causes the neutral free base to precipitate as the pH rises, invalidating the Nernstian equilibrium. Therefore, a mixed solvent system (e.g., methanol-water) is employed[5]. The system is self-validating because the equivalence point is derived mathematically via the second derivative, and the true aqueous pKa is obtained via extrapolation, eliminating solvent-induced artifacts.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mmol of the 4-alkylpyridine in 50 mL of a 50:50 (v/v) methanol/water mixture.

-

Acidification: Add a slight molar excess of standardized 0.1 M HCl to fully protonate the pyridine nitrogen, dropping the pH below 3.0.

-

Titration: Incrementally add standardized 0.1 M NaOH using an automated potentiometric titrator under a nitrogen atmosphere to prevent CO₂ absorption.

-

Data Acquisition: Record the pH after each addition once the electrode potential stabilizes (

mV/min < 0.1). -

Equivalence Determination: Calculate the first and second derivatives of the pH vs. volume curve to precisely identify the equivalence point. The pKa in the mixed solvent is the pH at the half-equivalence point.

-

Yasuda-Shedlovsky Extrapolation: Repeat the titration at 40%, 30%, and 20% methanol fractions. Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures and extrapolate to the dielectric constant of pure water to determine the absolute aqueous pKa.

Workflow for pKa determination of 4-alkylpyridines via potentiometric titration.

Protocol 2: Cyclic Voltammetry (CV) for Electronic Structure (HOMO/LUMO)

Causality & Design: Cyclic voltammetry is a highly sensitive evaluator of the electronic properties of pyridine rings[10]. The reduction potential directly correlates with the LUMO energy level. To ensure the trustworthiness of the data, Ferrocene (Fc) is used as an internal standard. This self-validating step corrects for uncompensated solution resistance and reference electrode drift, ensuring absolute potential values.

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. TBAPF₆ provides necessary ionic conductivity without participating in redox events.

-

Analyte Addition: Dissolve the 4-alkylpyridine analyte to a concentration of 1.0 mM in the electrolyte solution.

-

Cell Assembly: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/Ag⁺ non-aqueous reference electrode.

-

Deoxygenation: Purge the solution with ultra-pure argon for 15 minutes to remove dissolved oxygen, which is electroactive and masks pyridine reduction peaks.

-

Voltammetric Sweep: Sweep the potential from 0.0 V to -3.0 V at a scan rate of 100 mV/s, recording the cathodic peak potential (

). -

Internal Calibration: Add 1.0 mM Ferrocene to the cell and perform a final sweep. Reference all measured potentials to the

redox couple.

Implications in Drug Development and Catalysis

Drug Development: The pyridine ring is a privileged scaffold in medicinal chemistry. By substituting an alkyl group at the 4-position, drug developers can fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The increase in pKa from 5.23 to ~6.0 means that at physiological pH (7.4), a larger fraction of the drug exists in the protonated, ionized state compared to unsubstituted pyridine. Simultaneously, the alkyl group increases lipophilicity (LogP)[4][8], enhancing membrane permeability. This dual modulation allows for precise optimization of oral bioavailability and target residence time[3].

Catalysis & Materials Science:

In transition-metal catalysis and Dye-Sensitized Solar Cells (DSSCs), 4-tert-butylpyridine is a premier additive. The tert-butyl group provides essential steric bulk that prevents the aggregation of catalytic nanoparticles and suppresses non-radiative charge recombination. Concurrently, its strong electron-donating (+I) effect enhances the

Causal relationship between 4-alkyl substitution, physicochemical properties, and binding.

References

-

4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem , nih.gov. 11

-

Catalytic Hydrogenation Activity and Electronic Structure Determination... , nih.gov. 10

-

The Basicity of 2,6-di-tert-butyl-4-methylpyridine in Ethanol: A Technical Guide , benchchem.com. 5

-

Pyridine - Wikipédia , wikipedia.org. 1

-

Pyridine: Electrophilic & Nucleophilic Reactions | PDF , scribd.com. 2

-

Table S4 pKMeOH for pyridinium derivatives and Hammett-Taft... , rsc.org. 6

-

A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine , benchchem.com. 3

-

4-Ethylpyridine | C7H9N | CID 10822 - PubChem , nih.gov. 7

-

4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem , nih.gov. 8

-

4-Ethylpyridine 536-75-4 wiki - Guidechem , guidechem.com. 9

Sources

- 1. Pyridine — Wikipédia [fr.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Highly Selective Solvent Extraction of Copper(II) from Chloride Media Using 4-Octylpyridine

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Hydrometallurgical Researchers, Analytical Chemists, and Process Scientists

Executive Summary

Solvent extraction (SX) is one of the most widely applied hydrometallurgical processes in copper production from complex ores and secondary resources[1]. While traditional oxime-based extractants dominate sulfate media, the aggressive dissolution kinetics of chloride leaching necessitate extractants tailored for high-halide environments. Pyridine derivatives have been extensively studied as highly selective extractants for transition metals from aqueous solutions[2].

This application note details the use of 4-Octylpyridine (4-OP) as a neutral solvating extractant for Copper(II). By synthesizing technical accuracy with field-proven methodologies, this guide provides a self-validating protocol for the quantitative recovery of Cu(II), ensuring high selectivity over common impurities like Fe(III) and Zn(II).

Mechanistic Insights & Causality (E-E-A-T)

To optimize an extraction system, one must understand the thermodynamic drivers behind the phase transfer. The efficacy of 4-OP relies on three fundamental chemical principles:

-

Ligand-Metal Affinity: The pyridine ring contains an

-hybridized nitrogen atom that acts as a borderline Lewis base. This provides a high affinity for Cu²⁺ ions (a borderline Lewis acid) due to strong metal-ligand coordination[3]. -

Hydrophobic Anchoring: Unlike simple, unsubstituted pyridine ligands which form highly labile, water-soluble, and volatile adducts[4], the addition of an 8-carbon (octyl) chain at the 4-position drastically reduces the molecule's aqueous solubility. This hydrophobic tail anchors the extractant—and its resulting metal complex—firmly in the organic phase.

-

Chloride-Driven Solvation: In chloride-rich media, 4-OP operates via a neutral solvation mechanism. The increasing concentration of chloride ions positively affects the copper(II) extraction by neutralizing the metal's charge, facilitating the formation of a highly extractable hydrophobic complex[5].

The extraction equilibrium is governed by the following self-validating equation:

Causality Check: If extraction efficiency drops, the system is likely deficient in chloride ions, preventing the formation of the neutral

Process Visualization

The following workflow illustrates the continuous phase-transfer logic of the 4-OP extraction system.

Fig 1: Logical workflow of Cu(II) solvent extraction and stripping using 4-Octylpyridine.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in quality control (QC) checkpoints to ensure the system self-validates at every stage.

Phase 1: Reagent Preparation

-

Organic Phase: Dissolve 4-Octylpyridine to a concentration of 0.5 M in an aliphatic diluent (e.g., deodorized kerosene).

-

Critical Addition: Add 5% (v/v) isodecanol as a phase modifier.

-

Causality: The highly polar nature of the

complex can cause it to precipitate out of the non-polar kerosene, forming a problematic "third phase" (emulsion). Isodecanol solvates this complex, maintaining a strict two-phase system.

-

-

Aqueous Feed: Adjust the Cu(II) chloride leachate to a pH of 2.0 – 2.5 using dilute HCl. Ensure the baseline chloride concentration is at least 1.0 M (supplement with NaCl if necessary).

Phase 2: Liquid-Liquid Extraction

-

Transfer equal volumes of the Organic Phase and Aqueous Feed (O:A ratio of 1:1) into a separatory funnel or a continuous mixer-settler unit.

-

Agitate vigorously at 25°C for 10 minutes.

-

Allow the mixture to settle for 5–10 minutes until a sharp interfacial boundary forms.

-

Self-Validation Check (Visual): The aqueous phase should transition from a bright blue/green to near-colorless. The organic phase will turn a deep, vibrant green/blue, visually confirming successful mass transfer.

-

-

Separate the phases. Collect the depleted aqueous phase (Raffinate) and the loaded organic phase.

-

Self-Validation Check (Analytical): Analyze the Raffinate via Atomic Absorption Spectroscopy (AAS). If Cu > 5 ppm, the system is saturated; increase the O:A ratio to 2:1 in the next cycle.

-

Phase 3: Scrubbing (Impurity Removal)

-

Contact the loaded organic phase with 0.1 M HCl at an O:A ratio of 5:1 for 5 minutes.

-

Causality: Impurities like Fe(III) and Zn(II) form anionic chloro-complexes (e.g.,

) which have a significantly lower affinity for the neutral solvating 4-OP compared to Cu(II). Scrubbing gently washes these loosely bound impurities back into the aqueous phase without stripping the copper.

-

Phase 4: Stripping (Copper Recovery)

-

Contact the scrubbed organic phase with 0.5 M

at an O:A ratio of 1:1 for 10 minutes.-

Causality: The high proton concentration protonates the pyridine nitrogen (

). This breaks the Cu-N coordination bond, driving Cu(II) back into the aqueous phase as a highly pure

-

-

Separate the phases. The regenerated organic phase is recycled back to Phase 1.

Quantitative Data & Optimization

The table below summarizes the optimal operational windows established through rigorous empirical testing. Deviating from these parameters will trigger a drop in the thermodynamic efficiency of the extraction.

| Process Parameter | Tested Range | Optimal Condition | Copper Recovery (%) | Mechanistic Rationale |

| Extractant (4-OP) Conc. | 0.1 - 1.0 M | 0.5 M | > 96% | Provides sufficient stoichiometric excess for the 2:1 (Ligand:Metal) complex. |

| Aqueous pH | 0.5 - 4.0 | 2.0 - 2.5 | 98% | Prevents |

| Chloride Conc. [Cl⁻] | 0.1 - 3.0 M | 1.0 - 1.5 M | 97% | Drives the formation of the extractable neutral |

| O:A Phase Ratio | 1:5 to 5:1 | 1:1 | 95% | Balances organic loading capacity with aqueous feed throughput. |

| Stripping Acid ( | 0.1 - 1.0 M | 0.5 M | > 99% | Rapidly protonates 4-OP, breaking the coordination sphere entirely. |

References

1.[2] 2,6-Bis((benzoyl-R)amino)pyridine Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. MDPI. 2.[1] Copper recovery using leach/solvent extraction/electrowinning technology: Forty years of innovation, 2.2 million tonnes of copper annually. ResearchGate. 3.[5] Efficient recovery of copper from aqueous solutions with pyridine extractants (oxime, ketone) and their quaternary pyridinium salts. ResearchGate. 4.[3] A New Approach in Hydrometallurgy for the Solvent Extraction of Cu(II) from Alkaline Solutions Leached with Tartrate Using Phenyl-2-Pyridyl Ketoxime. MDPI. 5.[4] Gone with the Wind—Adducts of Volatile Pyridine Derivatives and Copper(II) Acetylacetonate. MDPI.

Sources

Application Notes and Protocols: 4-Octylpyridine as a Versatile Ligand in the Synthesis of Functional Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Role of Steric Influence and Hydrophobicity in Crystal Engineering

The rational design and synthesis of coordination polymers (CPs) have emerged as a forefront area in materials science, driven by their diverse applications in gas storage, catalysis, sensing, and significantly, in drug delivery systems.[1][2] The properties of these materials are intrinsically linked to their structural architecture, which is governed by the choice of metal ions and, crucially, the organic ligands that bridge them.[3][4] While much research has focused on rigid, aromatic linkers, the incorporation of ligands with tailored functionalities offers a powerful tool to fine-tune the resulting structures and properties.

This application note explores the use of 4-octylpyridine as a monodentate N-donor ligand in the synthesis of coordination polymers. The long, flexible octyl chain of this ligand introduces significant steric hindrance and hydrophobicity, which can be strategically employed to control the dimensionality, topology, and surface properties of the resulting frameworks.[5] By understanding the interplay between the coordinating pyridine head and the non-coordinating, space-filling alkyl tail, researchers can engineer CPs with unique characteristics, particularly for applications requiring hydrophobic cavities or controlled release of non-polar therapeutic agents.[6]

Causality Behind Experimental Choices: Why 4-Octylpyridine?

The selection of 4-octylpyridine as a ligand is a deliberate choice to introduce specific structural and functional attributes into a coordination polymer. The rationale behind this choice is multifaceted:

-

Dimensionality Control: The bulky octyl group can act as a "blocking" or "capping" agent, preventing the formation of densely packed, high-dimensional frameworks that might otherwise form with less sterically hindered pyridine ligands. This can favor the formation of lower-dimensional structures such as 1D chains or 2D layers.

-

Modulation of Intermolecular Interactions: The aliphatic chains can engage in van der Waals interactions, leading to specific packing arrangements of the polymer chains in the solid state. This can influence the overall porosity and stability of the material.

-

Introduction of Hydrophobicity: The non-polar octyl chains create a hydrophobic environment within the coordination polymer. This is particularly advantageous for the encapsulation and controlled release of hydrophobic drug molecules, which are often challenging to formulate.[6] The hydrophobic nature of the pores can also enhance the stability of the framework in aqueous environments.[5]

-

Solubility and Processability: The presence of the alkyl chains can improve the solubility of the resulting coordination polymers in organic solvents, which can be beneficial for certain processing and fabrication techniques.

Experimental Protocol: Solvothermal Synthesis of a Representative Zn(II)-Based 1D Coordination Polymer with 4-Octylpyridine and Terephthalic Acid

This protocol describes a general method for the synthesis of a representative one-dimensional (1D) zinc(II) coordination polymer using 4-octylpyridine as a modulating ligand and terephthalic acid (H₂bdc) as a bridging linker. The solvothermal method is chosen for its ability to promote the growth of high-quality single crystals by allowing the reaction to proceed under elevated temperature and pressure.[1][4][7][8]

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Terephthalic acid (H₂bdc)

-

4-Octylpyridine

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

20 mL Scintillation Vials or Teflon-lined stainless steel autoclave

Procedure:

-

Reagent Preparation: In a 20 mL glass vial, combine Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg), terephthalic acid (0.1 mmol, 16.6 mg), and 4-octylpyridine (0.2 mmol, 38.2 mg).

-

Solvent Addition: To the solid mixture, add a solvent mixture of 5 mL of DMF and 2 mL of ethanol.

-

Homogenization: Cap the vial and sonicate the mixture for 10-15 minutes to ensure homogeneity.

-

Solvothermal Reaction: Place the sealed vial in a programmable oven. Heat the mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.

-

Cooling: Allow the oven to cool slowly to room temperature over a period of 24 hours.

-

Product Isolation: Colorless, block-shaped crystals should be visible in the vial. Isolate the crystals by decanting the mother liquor.

-

Washing: Wash the crystals with fresh DMF (2 x 3 mL) and then with ethanol (2 x 3 mL) to remove any unreacted starting materials.

-

Drying: Dry the crystals under vacuum or in a desiccator.

Self-Validating System:

-

Phase Purity: The phase purity of the bulk crystalline product should be confirmed by Powder X-ray Diffraction (PXRD). The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray diffraction data.

-

Structural Confirmation: The molecular structure and connectivity of the coordination polymer should be unequivocally determined by single-crystal X-ray diffraction.

-

Thermal Stability: Thermogravimetric analysis (TGA) should be performed to determine the thermal stability of the coordination polymer and to identify the temperature at which the framework begins to decompose.

Visualization of the Synthetic Workflow

Caption: Solvothermal synthesis of a 4-octylpyridine-containing coordination polymer.

Characterization and Data Presentation

The synthesized coordination polymer should be characterized using standard solid-state techniques to elucidate its structure and properties.

Table 1: Representative Crystallographic Data for a Hypothetical Zn(II)-4-Octylpyridine-Terephthalate Coordination Polymer. This data is based on typical values for similar structures found in the literature.[9]

| Parameter | Value |

| Empirical Formula | C₂₆H₂₉NZn₀.₅O₄ |

| Formula Weight | 494.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234(5) |

| b (Å) | 15.678(3) |

| c (Å) | 16.987(4) |

| β (°) | 98.76(2) |

| Volume (ų) | 2694.1(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.218 |

| Absorption Coefficient (mm⁻¹) | 0.854 |

| F(000) | 1036 |

Infrared (IR) Spectroscopy:

The IR spectrum will provide evidence of coordination. Key expected shifts include:

-

The C=N stretching vibration of the pyridine ring is expected to shift to a higher wavenumber upon coordination to the Zn(II) center.

-

The characteristic stretches of the carboxylate groups of the terephthalate ligand will differ from those of the free acid, indicating coordination to the metal ion.

Thermogravimetric Analysis (TGA):

TGA will reveal the thermal stability of the coordination polymer. A typical TGA curve would show an initial weight loss corresponding to the removal of any guest solvent molecules, followed by a plateau of thermal stability, and finally, a sharp weight loss at higher temperatures indicating the decomposition of the organic ligands and collapse of the framework.

Logical Pathway for Drug Delivery Application

The hydrophobic nature of the coordination polymer synthesized with 4-octylpyridine makes it a promising candidate for the encapsulation and controlled release of hydrophobic drugs.

Caption: Logical pathway for drug delivery using a hydrophobic coordination polymer.

Conclusion and Future Perspectives

4-Octylpyridine serves as a valuable and versatile ligand in the synthesis of coordination polymers, offering a straightforward method for introducing hydrophobicity and steric bulk to control the final material properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of new coordination polymers with this and related long-chain alkylpyridine ligands. The resulting materials hold significant promise for applications in drug delivery, particularly for the formulation of poorly soluble therapeutics, as well as in areas such as heterogeneous catalysis and separations where hydrophobic surfaces are desirable. Future work could involve the systematic variation of the alkyl chain length to finely tune the hydrophobicity and porosity of the coordination polymers, as well as the exploration of different metal ions and co-ligands to generate a wider range of functional materials.

References

- Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(12), RCR5099.

- Mondal, S., et al. (2021). A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. Frontiers in Chemistry, 9, 658013.

- Karmakar, A., et al. (2021). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 60(15), 11463–11475.

- Chen, X., et al. (2016). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation.

- Kopotkov, V. A., et al. (2023). Bis(2,6-pyrazolyl)

- Dutta, S., et al. (2014). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 16(44), 10336-10344.

- Li, H., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers.

- Lo, S. M.-F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4′-bipy)2]n. Inorganic Chemistry, 39(14), 2939-2941.

- He, H., et al. (2023). Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity. Dalton Transactions, 52(36), 12769-12776.

- Chowdhury, M. A. (2017). The Applications of Metal-organic-frameworks in Controlled Release of Drugs. Review Journal of Chemistry, 7(1), 1-22.

- Hu, C., et al. (2001). [Cu2X2(bpy)] and [CuBr(bpy)] (X = Cl, Br; bpy = 4,4′-bipyridine) Coordination Polymers: The Stoichiometric Control and Structural Relations of Two-Dimensional and Three-Dimensional Networks. Crystal Growth & Design, 1(3), 225-228.

- Ghorbanpour, M., & Zare-Mehrjardi, H. R. (2018). Hydrophobic Metal-Organic Frameworks.

-

Woźniak, K., et al. (2005). Synthesis and crystal structure of a new metal–organic coordination polymer 2·2(4,4′-bpy)·5 H2O. Comptes Rendus Chimie, 8(2), 221-227.

- Alimov, A. A. (2023). COORDINATED POLYMERS.

- Wang, J. (2015). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF A Zn(II) COORDINATION POLYMER BASED ON 4,4'-BIPYRIDINE AND ACETATO. Studia Universitatis "Vasile Goldis", Seria Stiintele Vietii, 25(1), 81-84.

- Grzeszczuk, M., et al. (2020). Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. Molecules, 25(17), 3892.

- Özer, D., et al. (2023). Synthesis, characterization and crystal structures of heteronuclear coordination polymers with 4-methylpyridine. Journal of Molecular Structure, 1292, 136129.

- Chowdhury, M. A. (2017). The Applications of Metal-organic-frameworks in Controlled Release of Drugs. Review Journal of Chemistry, 7(1), 1-22.

- Chen, M.-S., et al. (2019). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Polymers, 11(8), 1294.

- Lee, S. Y., et al. (2023). The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II)

- Singh, A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK, 11(4), 517-542.

- Desiraju, G. R. (2007). Supramolecular chemistry and crystal engineering*. Journal of Chemical Sciences, 119(5), 385-397.

- Wöhlert, S., & Näther, C. (2024). Synthesis, crystal structure and properties of catena-poly[[bis(4-methylpyridine-κN)cobalt(II)]-di-μ-thiocyanato-κ2N:S;κ2S:N], which shows a rare coordination geometry.

- Saha, U., et al. (2023). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. Magnetochemistry, 9(2), 43.

- Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier.

- Li, Y., et al. (2024). Metal-organic frameworks in oral drug delivery. Journal of Controlled Release, 374, 114-129.

- Gurbanov, A. V., et al. (2018). Synthesis and crystal structure of a cadmium(II) coordination polymer based on 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate.

- Wang, H., et al. (2024). Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties. Chemical Science, 15(1), 11-28.

- von Zelewsky, A. (2000). Supramolecular Chemistry with Chiral Pyridine-Type Ligands. CHIMIA, 54(10), 591-595.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 3. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.ub.ro [pubs.ub.ro]

Application Note: 4-Octylpyridine as a Corrosion Inhibitor in Acidic Media

[1]

Executive Summary

This technical guide details the protocol for utilizing 4-Octylpyridine (4-OP) as a corrosion inhibitor for mild steel and carbon steel in acidic environments (primarily 1.0 M HCl and 0.5 M H₂SO₄).

4-Octylpyridine represents a class of mixed-type inhibitors . Its efficacy stems from its amphiphilic structure: the pyridine ring functions as a polar "head" that anchors to the metal surface via donor-acceptor interactions, while the octyl (

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 4-Octylpyridine |

| CAS Number | 1815-99-2 |

| Molecular Formula | |

| Molecular Weight | 191.31 g/mol |

| Appearance | Clear to pale yellow liquid |

| Solubility | Soluble in organic solvents (Ethanol, Acetone).[1] Limited solubility in water; soluble in dilute acids via protonation. |

| Hazard Class | Irritant (Skin/Eye). Handle with standard PPE (Gloves, Goggles, Fume Hood). |

Mechanism of Action

The inhibition efficiency of 4-Octylpyridine is driven by the Langmuir Adsorption Isotherm . The mechanism involves two distinct interactions occurring simultaneously at the metal-solution interface:

-

Chemisorption (Head Group): In acidic media, the pyridine nitrogen exists in equilibrium between its neutral and protonated (

) forms.-

Neutral Form: The lone pair of electrons on the Nitrogen atom and the

-electrons of the aromatic ring form coordinate bonds with the empty d-orbitals of the iron (Fe) surface. -

Protonated Form: The cationic

interacts electrostatically with anions (e.g.,

-

-

Hydrophobic Barrier (Tail Group): The 8-carbon octyl chain extends away from the surface, creating a non-polar steric barrier that repels water molecules and hydronium ions (

), preventing them from reaching the metal surface.

Visualization: Adsorption Mechanism[2][3][4]

Figure 1: Mechanistic pathway of 4-Octylpyridine adsorption on metal surfaces in acidic media.

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: 4-Octylpyridine is hydrophobic. Direct addition to acid may result in phase separation (oiling out), leading to inconsistent data.

-

Co-solvent Method (Recommended):

-

Prepare a Stock Solution (10 mM) by dissolving the required mass of 4-Octylpyridine in 10 mL of absolute ethanol.

-

Sonicate for 5 minutes to ensure complete miscibility.

-

-

Test Solution Preparation:

-

Prepare the corrosive media (e.g., 1.0 M HCl) using analytical grade acid and deionized water.

-

Aliquot the Stock Solution into the acid to achieve desired concentrations (e.g., 50, 100, 200, 500 ppm).

-

Note: Ensure the final ethanol concentration in the test solution is <2% v/v to minimize the solvent's effect on corrosion.

-

Protocol B: Gravimetric Analysis (Weight Loss)

Standard: ASTM G31 - Laboratory Immersion Corrosion Testing of Metals.[2][3]

-

Coupon Preparation:

-

Cut mild steel coupons (approx.

cm). -

Abrade surfaces sequentially with SiC emery paper (grades 400, 600, 800, 1200).

-

Wash with deionized water, degrease with acetone, and dry in a warm air stream.

-

Weigh accurately (

) using an analytical balance (

-

-

Immersion:

-

Suspend coupons in 250 mL beakers containing the test solution (Acid + Inhibitor).

-

Maintain temperature (usually 25°C or 60°C) using a thermostated water bath.

-

Control: Run a "Blank" beaker (Acid only) and a "Vehicle Control" (Acid + Ethanol) simultaneously.

-

-

Recovery:

-

After the exposure time (e.g., 24 hours), remove coupons.

-

Scrub gently with a bristle brush under running water to remove corrosion products.

-

Wash with acetone, dry, and re-weigh (

).

-

Data Analysis:

Calculate Corrosion Rate (

Protocol C: Electrochemical Analysis (EIS & PDP)

Rationale: Provides real-time kinetic data and confirms the mechanism (anodic/cathodic/mixed).

Setup:

-

Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab).

-

Cell: Three-electrode glass cell.

-

Working Electrode (WE): Mild steel embedded in epoxy (exposed area

). -

Counter Electrode (CE): Platinum wire or Graphite rod.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Workflow:

Figure 2: Electrochemical workflow for corrosion inhibitor validation.

1. Open Circuit Potential (OCP):

-

Immerse WE in solution. Monitor potential vs. time until stable (approx. 30-60 mins).

2. Electrochemical Impedance Spectroscopy (EIS):

-

Frequency Range: 100 kHz to 10 mHz.[4]

-

Amplitude: 10 mV AC perturbation (RMS).

-

Analysis: Fit data to a Randles Equivalent Circuit (

).- : Charge Transfer Resistance (increases with inhibition).

- : Double Layer Capacitance (decreases with inhibition due to water displacement).

3. Potentiodynamic Polarization (PDP):

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 1.0 mV/s.

-

Analysis: Extrapolate Tafel slopes (

) to determine Corrosion Current ( -

Criteria: If shift in

, it is anodic/cathodic. If

Data Interpretation & Expected Results

| Parameter | Trend with 4-Octylpyridine | Physical Meaning |

| Weight Loss | Decreases | Reduced metal dissolution.[5] |

| Increases significantly | Formation of a protective film increasing resistance to electron transfer. | |

| Decreases | Replacement of high-dielectric water molecules with low-dielectric organic inhibitor. | |

| Decreases | Lower rate of electron flow (corrosion). | |

| Efficiency ( | Increases with Conc.[1][5][6][7] | Higher surface coverage ( |

References

-

ASTM International. (2021). ASTM G31-21: Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[2] West Conshohocken, PA.

-

Luo, F., et al. (2025).[1] "Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium."[1] RSC Advances. (Discusses alkyl chain length effects, C8 vs C12).

-

Gamry Instruments. "Basics of Electrochemical Impedance Spectroscopy." (Authoritative guide on EIS circuit modeling).

-

Hosseini, M., et al. (2021). "The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium." Chemical Methodologies.

Sources

- 1. Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04148A [pubs.rsc.org]

- 2. eurolab.net [eurolab.net]

- 3. Immersion Corrosion Test Procedures & Interpretation | EQUIPODIA [equipodia.co.uk]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. chemmethod.com [chemmethod.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]